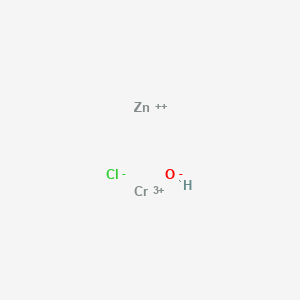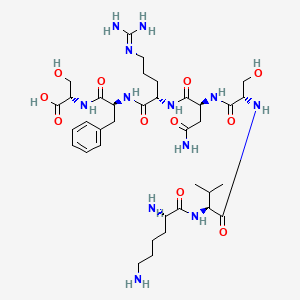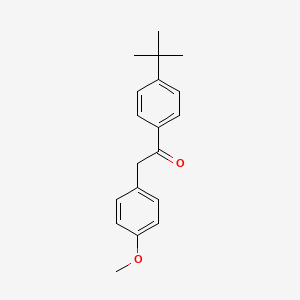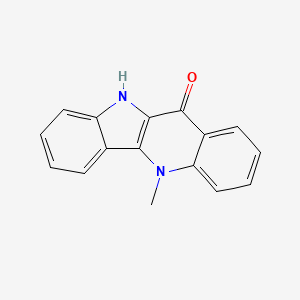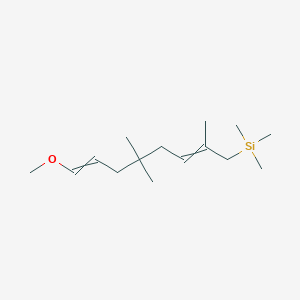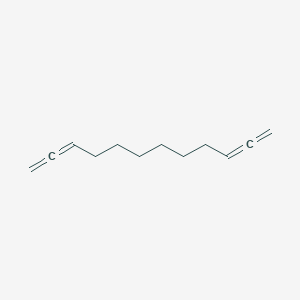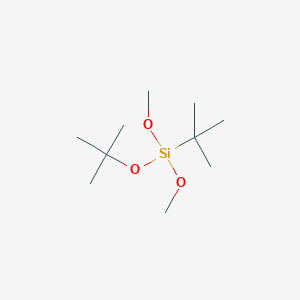![molecular formula C17H20NO+ B14262627 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium CAS No. 138416-19-0](/img/structure/B14262627.png)
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is a quaternary ammonium compound that features a morpholine ring substituted with an ethenyl group and a naphthalen-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium typically involves the quaternization of morpholine with a suitable alkylating agent. One common method includes the reaction of morpholine with 1-bromo-4-ethenylbenzene and 1-bromomethylnaphthalene under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Azido and cyano derivatives.
Aplicaciones Científicas De Investigación
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. The naphthalen-1-ylmethyl group can intercalate into DNA, disrupting its structure and function. The morpholine ring can interact with biological membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Naphthalen-1-yl)methylmorpholine
- 4-Ethenylmorpholine
- 4-(Naphthalen-1-yl)methylpiperidine
Uniqueness
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is unique due to the presence of both an ethenyl group and a naphthalen-1-ylmethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
138416-19-0 |
|---|---|
Fórmula molecular |
C17H20NO+ |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
4-ethenyl-4-(naphthalen-1-ylmethyl)morpholin-4-ium |
InChI |
InChI=1S/C17H20NO/c1-2-18(10-12-19-13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h2-9H,1,10-14H2/q+1 |
Clave InChI |
STFYHXJYLLUMOG-UHFFFAOYSA-N |
SMILES canónico |
C=C[N+]1(CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium nitrate](/img/structure/B14262546.png)

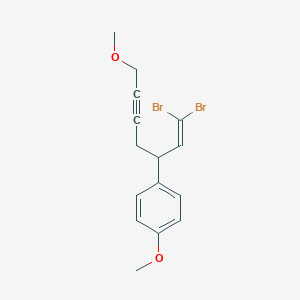

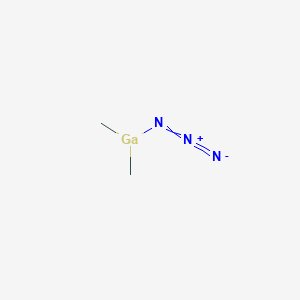
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
